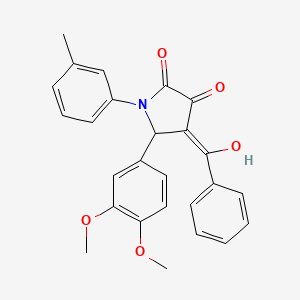![molecular formula C20H21N3O3 B5500996 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide" is a chemical compound belonging to the class of 1,2,4-oxadiazoles, which are known for their diverse range of biological activities. This compound's specific structure and properties contribute to its potential in various scientific applications.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds typically involves a series of steps, starting with the formation of hydrazones, followed by cyclization to oxadiazoles, and subsequent reactions to yield the final product. For instance, Taha et al. (2014) described the synthesis of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide through a three-step process, highlighting the typical methodology in synthesizing such compounds (Taha, Ismail, Imran, & Khan, 2014).
Molecular Structure Analysis
Studies on the molecular structure of similar compounds have shown that intermolecular interactions, such as dimerization and crystal packing, can significantly influence the molecular geometry, especially the dihedral angles and rotational conformations of aromatic rings. Karabulut et al. (2014) conducted a detailed analysis of a related compound, providing insights into the molecular structure and its optimization (Karabulut et al., 2014).
Chemical Reactions and Properties
1,2,4-oxadiazole derivatives are known for their reactivity and participation in various chemical reactions. For example, Mieusset et al. (2008) investigated the decomposition of methoxyoxadiazoline, showing its potential to form carbenes, ylides, or diazo compounds under different conditions (Mieusset et al., 2008).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystal structure play a crucial role in the application of these compounds. The physical properties are often determined by factors such as molecular structure and intermolecular interactions, as shown in studies like that of Saeed and Simpson (2012), who analyzed the crystal structure of a related benzamide derivative (Saeed & Simpson, 2012).
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazole derivatives are largely influenced by their functional groups and molecular framework. Studies have shown that these compounds can exhibit a range of activities, from antibacterial to anticancer properties, depending on their specific chemical makeup. For instance, Jin et al. (2006) synthesized and evaluated the bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and its derivatives, highlighting the chemical versatility of these compounds (Jin et al., 2006).
科学的研究の応用
Antimicrobial Applications
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide and its derivatives have been explored for their potential in antimicrobial applications. Studies have shown that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Additionally, they have demonstrated inhibitory action against fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus, suggesting their potential use in treating microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).
Anticancer Potential
The research has also delved into the anticancer properties of compounds containing the N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide structure. Studies have found that these compounds, especially those with additional moieties like benzothiazole, exhibit notable antiproliferative activity against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines. This suggests their potential as chemotherapeutic agents (Kaya et al., 2017).
Enzymatic Activity Modulation
There's also evidence that derivatives of this compound can affect the activity of certain transferase enzymes. For instance, a study reported that a bis-1,3,4-oxadiazole compound containing the glycine moiety demonstrated activation on glutamic-oxaloacetic transaminase (GOT) and glutamic-pyruvic transaminase (GPT) activities, and inhibitory effects on gamma-glutamyltransferase (γ-GT) activity (Tomi et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-5-6-16(11-14(13)2)20(24)23(3)12-18-21-19(22-26-18)15-7-9-17(25-4)10-8-15/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZSHUNFJWFILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)



![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)




![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)
![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)
![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)
